6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895234
InChI: InChI=1S/C15H17BO3S/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-10(8-17)9-20-13(12)7-11/h5-9H,1-4H3
SMILES:
Molecular Formula: C15H17BO3S
Molecular Weight: 288.2 g/mol

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde

CAS No.:

Cat. No.: VC15895234

Molecular Formula: C15H17BO3S

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde -

Specification

Molecular Formula C15H17BO3S
Molecular Weight 288.2 g/mol
IUPAC Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-3-carbaldehyde
Standard InChI InChI=1S/C15H17BO3S/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-10(8-17)9-20-13(12)7-11/h5-9H,1-4H3
Standard InChI Key LINPOTKSYHWANB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CS3)C=O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-3-carbaldehyde, reflects its bifunctional design. The benzo[b]thiophene core is a bicyclic aromatic system fused at the b-position, with a thiophene ring annulated to a benzene ring. At position 3, the formyl group (CHO-\text{CHO}) introduces electrophilic reactivity, while the boronate ester at position 6 provides a handle for Suzuki-Miyaura cross-coupling reactions .

Key structural attributes:

  • Molecular formula: C15H17BO3S\text{C}_{15}\text{H}_{17}\text{BO}_{3}\text{S}

  • Molecular weight: 288.17 g/mol

  • CAS Registry Number: 1426082-56-5

  • InChIKey: LINPOTKSYHWANB-UHFFFAOYSA-N

The boronate ester group (B(O2C6H12)\text{B(O}_2\text{C}_6\text{H}_{12})) enhances stability and solubility in organic solvents, critical for synthetic applications .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde typically involves sequential functionalization of the benzo[b]thiophene core.

Boronation via Miyaura Borylation

A common strategy employs palladium-catalyzed borylation of a halogenated precursor. For example:

  • Halogenation: Introduce a bromine or iodine atom at the 6-position of benzo[b]thiophene-3-carbaldehyde.

  • Miyaura Borylation: React the halogenated intermediate with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl2_2) and a base (KOAc) .

This method achieves high regioselectivity and yields >80% in optimized conditions .

Alternative Routes

Alternative approaches include:

  • Directed ortho-Metalation: Use of lithiation followed by trapping with a boronate electrophile .

  • Cross-Coupling: Suzuki-Miyaura coupling of pre-formed boronic acids with halogenated aldehydes.

Reactivity Profile

The compound’s dual functionality enables diverse transformations:

  • Aldehyde Group: Participates in condensations (e.g., formation of Schiff bases) and nucleophilic additions.

  • Boronate Ester: Engages in Suzuki-Miyaura cross-coupling with aryl halides to form biaryl structures .

Example reaction:

Ar-B(pin)+Ar’XPd catalystAr-Ar’+B(pin)-X\text{Ar-B(pin)} + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(pin)-X}

where Ar\text{Ar} = benzo[b]thiophene-3-carbaldehyde moiety and Ar’\text{Ar'}-X = aryl halide .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Benzo[b]thiophene derivatives exhibit broad-spectrum antimicrobial activity. The aldehyde group in this compound can be derivatized to form thiosemicarbazones or hydrazones, which disrupt microbial cell membranes .

Recent findings:

  • Antifungal activity: MIC values of 8–16 µg/mL against Candida albicans.

  • Antibacterial activity: IC50_{50} of 12 µM against Staphylococcus aureus .

Materials Science

The compound serves as a precursor for conjugated polymers used in organic electronics. Its rigid aromatic core and boronate ester enable precise tuning of electronic properties .

Future Directions

Synthetic Improvements

  • Catalyst optimization: Developing air-stable Pd catalysts for greener synthesis.

  • Flow chemistry: Continuous processing to enhance yield and purity .

Pharmacological Studies

  • In vivo efficacy: Evaluate bioavailability and toxicity in animal models.

  • Structure-activity relationships (SAR): Modify the aldehyde and boronate groups to improve potency .

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